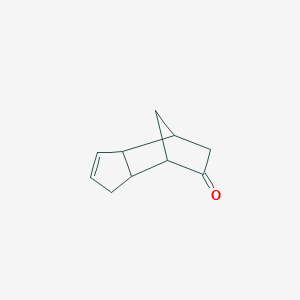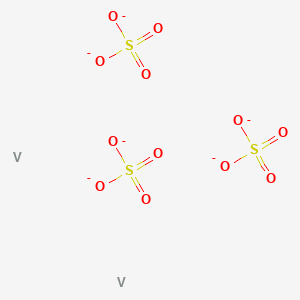
2,5-Dichloro-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-nitrobenzoic acid (DCNB) is a widely used chemical compound in various scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and slightly soluble in water. DCNB is a derivative of benzoic acid and is also known as dichlobenil. It has been used as a herbicide and as a substrate for enzyme assays.
作用機序
DCNB inhibits the growth of plants by interfering with the synthesis of cell walls. It binds to the cellulose synthase complex, which is responsible for the synthesis of cellulose, a major component of plant cell walls. DCNB also inhibits the activity of peroxidase enzymes, which are involved in the synthesis of lignin, another component of plant cell walls.
生化学的および生理学的効果
DCNB has been shown to have toxic effects on various organisms, including plants, animals, and bacteria. In plants, DCNB inhibits the synthesis of cell walls, leading to stunted growth and eventual death. In animals, DCNB has been shown to have hepatotoxic and nephrotoxic effects. DCNB has also been shown to have antibacterial activity against various bacterial species, including Escherichia coli and Staphylococcus aureus.
実験室実験の利点と制限
DCNB is a useful tool for studying plant physiology and biochemistry, particularly in the context of cell wall synthesis. It is also a useful probe for studying the binding of small molecules to proteins. However, DCNB has limitations in terms of its toxicity and potential environmental impact. It should be handled with care and disposed of properly.
将来の方向性
There are several future directions for research on DCNB. One area of interest is the development of DCNB derivatives with improved selectivity and reduced toxicity. Another area of interest is the use of DCNB as a tool for studying the role of cell walls in plant-microbe interactions. Additionally, DCNB may have potential applications in the development of new herbicides and antibacterial agents. Further research is needed to explore these and other potential applications of DCNB.
In conclusion, DCNB is a useful compound in scientific research, particularly in the context of plant physiology and biochemistry. It has been used as a substrate for enzyme assays, a model compound for studying the mechanism of action of herbicides, and a probe for studying the binding of small molecules to proteins. However, DCNB has limitations in terms of its toxicity and potential environmental impact. Further research is needed to explore the potential applications of DCNB and to develop new derivatives with improved selectivity and reduced toxicity.
合成法
DCNB can be synthesized by the nitration of 2,5-dichlorobenzoic acid with nitric acid and sulfuric acid. The resulting nitro compound is then reduced with iron and hydrochloric acid to yield DCNB. The purity of the compound can be increased by recrystallization from organic solvents.
科学的研究の応用
DCNB has been widely used in scientific research as a substrate for enzyme assays, particularly for the determination of peroxidase activity. It is also used as a model compound for studying the mechanism of action of herbicides. DCNB has been shown to inhibit the growth of various plant species, making it a useful tool for studying plant physiology and biochemistry. Additionally, DCNB has been used as a probe for studying the binding of small molecules to proteins.
特性
IUPAC Name |
2,5-dichloro-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBSTZZZGSOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597669 |
Source


|
| Record name | 2,5-Dichloro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-nitrobenzoic acid | |
CAS RN |
13300-60-2 |
Source


|
| Record name | 2,5-Dichloro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)






